mPEG6-CH2COOH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSXISOALMMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Mpeg6 Ch2cooh and Its Derivatives
Established Synthetic Pathways for ω-Methoxy-PEG-Carboxylic Acids
The synthesis of ω-methoxy-PEG-carboxylic acids typically starts from readily available mPEG-OH precursors. The terminal hydroxyl group of mPEG-OH is not sufficiently reactive for direct conjugation with many molecules, necessitating its conversion into more reactive functional groups, such as a carboxylic acid. conicet.gov.ar Several methods have been developed for this transformation.
Oxidation Reactions of mPEG-OH Precursors
Oxidation is a common strategy to convert the terminal hydroxyl group of mPEG-OH into a carboxylic acid. Various oxidizing agents and conditions can be employed, influencing the reaction efficiency and the purity of the final product.
One approach involves the direct oxidation of mPEG with potassium permanganate (B83412) (KMnO4). conicet.gov.ar Another method utilizes a stepwise oxidation process, initially employing manganese dioxide (MnO2) followed by hydrogen peroxide (H2O2). conicet.gov.ar However, these methods can sometimes lead to undesirable side reactions or difficulties in product isolation. researchgate.net
A simple and efficient method for synthesizing carboxymethylated PEG (CM-PEG) involves the oxidation of mPEG using catalytic amounts of TEMPO and hypobromide as a regenerating oxidant in water. researchgate.net This method has been reported to be effective for the synthesis of CM-PEG. researchgate.net
Conversion of mPEG-Aldehydes to Carboxylic Acids
ω-Methoxy-PEG-aldehydes (mPEG-CHO) serve as intermediates in some synthetic routes to the corresponding carboxylic acids. These aldehydes can be prepared from mPEG-OH and subsequently oxidized to the carboxylic acid.
A simple synthetic method for preparing mPEG-aldehydes and carboxylic acids involves the nucleophilic substitution of mPEG-mesylates with mono-alkoxides of symmetrical diols to yield hydroxyl-terminated polymers. conicet.gov.arresearchgate.net These alcohols are then oxidized under mild conditions to the corresponding aldehydes. conicet.gov.ar The aldehydes can be cleanly converted to carboxylic acids by oxidation with iodine in an alkaline medium. conicet.gov.ar
Another method for synthesizing mPEG-aldehydes involves the oxidation of mPEG with anhydrous dimethylsulfoxide/acetic anhydride (B1165640). nih.gov The resulting mPEG-CHO can then be further oxidized to the carboxylic acid.
Esterification-Hydrolysis Routes
The esterification-hydrolysis route is another established pathway for the synthesis of mPEG-carboxylic acids. This method typically involves the reaction of mPEG-OH with an activated ester derivative, followed by hydrolysis of the resulting ester to yield the carboxylic acid.
One variation of this route involves converting mPEG-OH to an ethyl ester of mPEG carboxylic acid through a base-catalyzed reaction with an α-halo ethyl ester, followed by base-promoted hydrolysis of the ester. epo.orggoogleapis.comgoogle.com However, this approach has been reported to yield mPEG acids with moderate purity, often contaminated with the starting mPEG-OH, which is difficult to remove using standard purification techniques. epo.orggoogleapis.comgoogle.com
An improved method involves reacting a polyalkylene oxide, such as ω-methoxy-polyethylene glycol, with a tertiary alkyl haloacetate in the presence of a base to form an intermediate tertiary alkyl ester. google.comgoogle.com This tertiary ester is then reacted with an acid, such as trifluoroacetic acid, to form the polyalkylene oxide carboxylic acid. google.comgoogle.com This method has been shown to provide the desired material in high yield and purity. google.com
Another approach involves the reaction of mPEG alkoxide with an alkyl 2-haloacetate, followed by hydrolysis. conicet.gov.ar This is considered a straightforward synthesis for mPEG-acetic acid. conicet.gov.ar
The reaction of mPEG-OH with succinic anhydride is also used to prepare mPEG-COOH. researchgate.nettandfonline.com This reaction involves the nucleophilic ring opening of succinic anhydride by the mPEG-OH, forming a succinic acid derivative with a terminal carboxylic acid group. conicet.gov.ar This method has been used to synthesize mPEG-COOH for conjugation purposes. researchgate.nettandfonline.com
Challenges in Achieving High Purity and Yield in mPEG6-CH2COOH Synthesis
A persistent challenge in the preparation of carboxyl-functionalized polymers, including this compound, has been the difficulty in obtaining the desired product at a sufficiently high purity level. epo.org Many conventional synthetic methods for mPEG carboxylic acids, such as the esterification-hydrolysis route using ethyl esters, can result in products with moderate purity (around 85-90%), with mPEG-OH being a common contaminant that is challenging to separate. epo.orggoogleapis.comgoogle.com
The separation of the desired PEG acid from the starting PEG alcohol can be very difficult using standard laboratory methods like fractional crystallization or column chromatography. google.com While techniques like ion exchange or HPLC can provide higher purity (up to 95%), they are often not suitable for large-scale processes. google.com The presence of mPEG-OH impurities in the final product can complicate downstream applications, such as conjugation with biomolecules, and may necessitate tedious and expensive separation steps. google.com
Furthermore, the iterative step-by-step controlled synthesis methods, while showing promising results for uniform PEGs, often present challenges due to their iterative nature and the requirement for multiple purification steps, leading to increased costs and time consumption. researchgate.net
Emerging and Optimized Synthetic Protocols for this compound
Significant research efforts have been directed towards developing improved synthetic procedures to overcome the challenges of purity and yield in the synthesis of mPEG-carboxylic acids. These efforts focus on optimizing existing methods and exploring new strategies to enhance selectivity and efficiency.
Optimized work-up protocols have been developed for gram-scale syntheses of PEG derivatives, aiming to simplify purification procedures, such as avoiding the need for centrifugation. rsc.orgrsc.org
The reaction of mPEG with t-butylbromoacetate to give mPEG-acetic acid, followed by column chromatography, has been reported to yield product with at least 99% purity. google.com
A simple and efficient method utilizing catalytic amounts of TEMPO and hypobromide for the oxidation of mPEG-OH has been developed for the synthesis of carboxymethylated PEG. researchgate.net
Strategies for Enhanced Selectivity and Efficiency
Strategies for enhancing the selectivity and efficiency of this compound synthesis include the careful selection of oxidizing agents and reaction conditions to minimize side reactions and improve the conversion of the terminal hydroxyl or aldehyde group to the carboxylic acid.
The use of specific reaction sequences, such as the nucleophilic substitution of mPEG-mesylates followed by mild oxidation, has been shown to provide mPEG-aldehydes and carboxylic acids in excellent yields. conicet.gov.arresearchgate.net
The development of methods that form stable intermediate esters, such as tertiary alkyl esters, which can then be cleanly cleaved to the carboxylic acid, has proven effective in achieving high purity. google.comgoogle.com
Furthermore, research into the synthesis of uniform PEGs with narrow polydispersity through controlled polymerization techniques and efficient purification methods, although challenging for higher molecular weights, contributes to the ability to synthesize well-defined mPEG precursors for subsequent functionalization. acs.orgnih.gov Techniques like Nanostar Sieving are being explored to improve yield and avoid tedious chromatographic separations in the synthesis of defined molecular weight PEGs. nih.gov
Development of Green Chemistry Approaches for this compound Production
The development of green chemistry approaches for the production of this compound aligns with the broader movement towards more sustainable chemical processes. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.
Polyethylene (B3416737) glycol itself is often considered a more environmentally friendly material due to its low toxicity and biodegradability compared to some other polymers. nsf.gov Furthermore, PEG has been explored extensively as a "green" solvent or reaction medium in various chemical transformations. rsc.orgnsf.govtandfonline.comf1000research.comresearchgate.net Using PEG as a solvent can reduce the reliance on volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. researchgate.net PEG's ability to dissolve a wide range of chemicals and, in some cases, act as a catalyst or complex metal cations contributes to its utility as a green reaction medium. nsf.gov
Specific to the synthesis of PEG carboxylic acids, the patented method utilizing water as a solvent, along with catalytic nitrogen oxide free radicals, bromide, and a hypohalous acid salt oxidant, represents a notable green chemistry approach. google.comgoogle.com This method avoids harsh conditions and organic solvents, operating at room temperature and normal pressure. The use of water as the solvent is particularly advantageous from an environmental perspective. google.com
Another example of a green approach in related PEG chemistry is the solvent-free synthesis of diesters based on gallic acid and polyethylene glycol, which resulted in high yields and minimized waste. f1000research.com While this is an esterification rather than an oxidation to a carboxylic acid, it illustrates the potential for developing solvent-free or reduced-solvent methods in PEG functionalization.
The focus on developing catalytic systems that function efficiently under mild conditions and the exploration of environmentally benign solvents like water or even solvent-free conditions are key aspects of green chemistry applied to the synthesis of compounds like this compound. Continued research in this area is important for developing sustainable and efficient production methods.
Advanced Characterization Techniques for Mpeg6 Ch2cooh in Research
Spectroscopic Characterization of Molecular Structure
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for confirming the molecular structure of mPEG6-CH2COOH and verifying the presence of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for analyzing the structure and purity of PEG derivatives. The spectrum of this compound typically shows distinct signals corresponding to the protons of the methyl ether group (CH₃O-), the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-), and the methylene (B1212753) group adjacent to the carboxylic acid (-CH₂COOH). The integration ratios of these signals can be used to confirm the number of repeating ethylene glycol units and the integrity of the end groups. For PEG derivatives, the characteristic signal for the main chain protons (-OCH₂CH₂-) typically appears as a broad peak around 3.6 ppm in common deuterated solvents like CDCl₃ or D₂O acs.orgnih.govresearchgate.net. The methyl group protons (-OCH₃) usually give a singlet around 3.3 ppm acs.orgnih.gov. The methylene protons adjacent to the carboxylic acid group (-CH₂COOH) are expected to appear slightly downfield due to the electron-withdrawing effect of the carboxylic acid, typically around 4.1 ppm thieme-connect.com.
13C NMR spectroscopy provides complementary information by revealing the distinct carbon environments within the molecule. The carbon signals for the methyl group, the repeating ethylene glycol units, and the carboxylic acid carbon can be identified, further confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in this compound. A characteristic broad absorption band around 3400-3500 cm⁻¹ indicates the presence of the O-H stretch from the carboxylic acid group. Strong absorption bands in the region of 1000-1200 cm⁻¹ are indicative of the C-O-C stretching vibrations of the ether linkages in the PEG backbone. The carbonyl stretch (C=O) of the carboxylic acid group is typically observed as a strong band around 1700-1750 cm⁻¹ acs.org. These characteristic bands confirm the successful synthesis and presence of the intended functional groups.
Chromatographic Analysis for Purity Assessment and Homogeneity
Chromatographic techniques are essential for assessing the purity of this compound and evaluating its homogeneity, particularly regarding the distribution of PEG chain lengths.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity analysis of PEG derivatives. Depending on the stationary and mobile phases used, different separation mechanisms can be employed. Reversed-phase HPLC is commonly used to separate compounds based on their hydrophobicity. While the PEG backbone is hydrophilic, impurities or related byproducts with different end groups or chain lengths might exhibit different retention times, allowing for their detection and quantification conicet.gov.artorontech.commeasurlabs.commedicinescience.org. The presence of a single main peak in the chromatogram is indicative of a pure and homogeneous product. Diode-array detection (DAD) can be coupled with HPLC (HPLC-DAD) to provide additional information based on UV-Vis absorbance, aiding in the identification and purity assessment of components measurlabs.com.
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. While GPC is more commonly applied to characterize higher molecular weight polymers and their molecular weight distribution (polydispersity), it can also be used for relatively short PEG chains like this compound conicet.gov.aracs.orgshimadzu.com.sgwikipedia.org. GPC can help determine the average molecular weight and assess the presence of species with significantly different chain lengths, such as unreacted starting materials or dimerization products. However, for small changes in molecular weight, particularly upon functionalization with a small moiety like a carboxylic acid, SEC might not provide sufficient resolution acs.org.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its chemical structure based on the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly well-suited for analyzing polar molecules like PEG derivatives. In ESI-MS, the sample solution is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind gas-phase ions europa.euwiley-vch.de. This compound can be readily ionized, typically forming protonated molecules ([M+H]⁺) or adducts with common cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) present in the solvent or as impurities europa.euwashington.edu. The resulting mass spectrum shows peaks corresponding to the molecular weight of the intact molecule or its adducts. The exact mass obtained from high-resolution MS can be used to confirm the elemental composition (C₁₅H₃₀O₉) and distinguish the target molecule from potential impurities nih.goveuropa.eu.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique often used for polymers and biomolecules. The sample is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules acs.orgsigmaaldrich.com. MALDI-MS can also provide molecular weight information and help assess the distribution of PEG chain lengths in polydisperse samples, although this compound is expected to be relatively monodisperse due to its defined structure.
Thermal Analysis in Polymer Research
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide insights into the thermal behavior and stability of this compound, particularly when considered in the context of polymer research or formulations.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to assess thermal stability and determine decomposition temperatures xrfscientific.commooreanalytical.comlabmanager.commsesupplies.com. TGA of this compound would show mass loss at temperatures where the molecule begins to degrade, providing information about its thermal stability limits. This is particularly relevant when this compound is used in applications involving elevated temperatures, such as certain material processing techniques rsc.org.
Rheological Studies in Material Science Applications
Rheology is the study of the flow and deformation of matter. While pure this compound, being a relatively small molecule, is expected to have low viscosity, rheological studies become significant when it is incorporated into or used to modify materials, influencing their mechanical and flow properties.
Bioconjugation Strategies Utilizing Mpeg6 Ch2cooh
Amide Bond Formation via Carboxylic Acid Activation
Amide bond formation is a primary method for conjugating mPEG6-CH2COOH to molecules containing primary or secondary amines. This reaction typically requires the activation of the carboxylic acid group to enhance its reactivity towards the amine nucleophile. Various coupling reagents can be employed for this purpose.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are commonly used to activate carboxylic acids for amide bond formation. The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form an O-acylisourea intermediate. This highly reactive intermediate can then be attacked by a primary amine to form a stable amide bond, with the carbodiimide being converted to a urea (B33335) byproduct.
The efficiency of carbodiimide coupling can be significantly improved by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is more stable in aqueous solutions than the O-acylisourea intermediate and can react efficiently with primary amines to form amide bonds, releasing NHS. The use of sulfo-NHS is often preferred in bioconjugation due to its increased solubility in water. EDC/NHS chemistry is a standard method for coupling biomolecules to carboxylated surfaces or nanoparticles.
When using this compound, EDC or DCC in combination with NHS or sulfo-NHS can facilitate the formation of an amide bond between the carboxylic acid terminus of the PEG linker and amine groups on the target molecule. This approach is widely applicable for conjugating this compound to proteins, peptides, or other amine-containing ligands.
Phosphonium and uronium salts are another class of highly effective coupling reagents used for amide bond formation. Reagents such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are widely used to activate carboxylic acids. These reagents react with the carboxylic acid in the presence of a base to form an activated intermediate, typically an O-acyl-N-hydroxyazabenzotriazole ester when HATU is used. This active ester is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond.
HATU-mediated coupling is known for its rapid reaction rates and high yields, even with sterically hindered amines. This compound can be effectively coupled to primary and secondary amines using HATU and a base, providing an alternative to carbodiimide-mediated methods, particularly when faster kinetics or coupling to less reactive amines is desired fishersci.ieuni.luchemspider.com.
Site-Specific Conjugation Approaches with this compound
Site-specific bioconjugation aims to attach a molecule at a predetermined location on a biomolecule, resulting in a homogeneous product with a defined stoichiometry and controlled properties. While the carboxylic acid of this compound reacts primarily with amines, achieving site-specific conjugation often requires engineering the target biomolecule to introduce a unique amine handle at a desired site or utilizing specific reaction conditions to favor the reaction at a particular endogenous amine.
For example, if a protein is engineered to have a single accessible lysine (B10760008) residue or an N-terminal amine that is significantly more reactive than other amine groups, this compound can be coupled to this specific site using the activation methods described above. Alternatively, enzymatic methods, such as those employing transglutaminases, can be used to introduce a reactive handle or catalyze conjugation at specific sites. Although this compound itself does not directly enable site-specific conjugation without modification of the target molecule or specialized enzymatic approaches, its carboxylic acid can be coupled to a molecule that does facilitate site-specific attachment, such as an azide (B81097) or alkyne for click chemistry after introduction into a protein.
Research has explored site-specific conjugation using other PEG linkers, demonstrating the advantages of controlled attachment for properties like biodistribution. While direct examples of this compound in such detailed site-specific studies were limited in the search results, the principle applies: conjugating this compound to a single, defined site on a biomolecule would yield a homogeneous product with potentially optimized characteristics compared to heterogeneous conjugation.
Non-Site-Specific Conjugation Methodologies
Non-site-specific conjugation, also known as random conjugation, involves the attachment of a molecule to multiple reactive sites on a biomolecule. When using this compound to modify proteins, the carboxylic acid group will primarily react with the ε-amine groups of lysine residues and the N-terminal amine, as these are the most abundant nucleophilic sites under typical bioconjugation conditions nih.gov. Since most proteins contain multiple lysine residues, conjugation of this compound via amide bond formation will result in a heterogeneous mixture of conjugates with varying numbers of PEG molecules attached at different positions.
This approach is simpler than site-specific methods as it does not require protein engineering. However, the resulting heterogeneity can lead to challenges in product characterization, purification, and potentially affect the biological activity and pharmacokinetics of the conjugate. Despite this, non-site-specific conjugation using activated carboxylic acids remains a widely used method for PEGylation and conjugation due to its straightforward nature.
Optimization of Reaction Conditions for Bioconjugation Efficiency and Biorecognition Integrity
Optimizing reaction conditions is crucial to maximize conjugation efficiency while preserving the biological activity and integrity of the biomolecule. Several factors influence the outcome of amide coupling reactions involving this compound:
pH: Amide bond formation typically requires a slightly basic pH to ensure that amine groups are deprotonated and available for nucleophilic attack. However, the optimal pH can vary depending on the stability of the biomolecule and the coupling reagents used. For EDC/NHS coupling, activation of the carboxylic acid is often performed at a slightly acidic pH (e.g., 4.5-5.5) before increasing the pH for reaction with the amine.
Temperature: Reaction temperature affects reaction kinetics and biomolecule stability. Lower temperatures generally help preserve biomolecule activity but may slow down the reaction. Temperatures between 4°C and room temperature are commonly used in bioconjugation.
Reaction Time: The reaction time should be sufficient to achieve satisfactory conjugation efficiency but not so long that it leads to degradation of the biomolecule or formation of unwanted byproducts. Reaction times can range from a few hours to overnight.
Molar Ratios of Reactants and Reagents: The molar ratio of this compound (and activating reagents) to the biomolecule is critical. Higher molar excesses of the activated PEG linker can lead to higher conjugation levels but also increase the likelihood of multi-PEGylation and potential loss of biological activity. The optimal ratio is usually determined empirically for each specific conjugation system.
Buffer Composition: The choice of buffer is important, as some buffer components can interfere with the coupling chemistry. Buffers containing primary amines (e.g., Tris) should be avoided when conjugating to primary amines on the target molecule.
Empirical optimization of these parameters for each specific bioconjugation target is necessary to achieve the desired conjugation efficiency and maintain biorecognition integrity.
Comparative Analysis of this compound with Other PEG Linkers in Bioconjugation
This compound is one specific example within a broad class of PEG linkers used in bioconjugation. PEG linkers vary in their molecular weight (number of ethylene (B1197577) glycol units), polydispersity, and terminal functional groups nih.gov. The "mPEG6" portion indicates a monodispersed PEG chain with six ethylene glycol units and a terminal methyl ether, providing a defined size and hydrophilicity. The "-CH2COOH" indicates the terminal acetic acid group, which dictates its primary reactivity towards amines via amide coupling.
Compared to polydisperse PEG linkers, monodispersed PEGs like this compound offer the advantage of a precisely defined molecular weight and structure, leading to more homogeneous conjugates. This can simplify characterization and potentially lead to more consistent biological properties.
PEG linkers with different terminal functional groups enable conjugation to different sites on biomolecules. For instance:
mPEG-OH (hydroxyl) is generally unreactive and needs activation for conjugation nih.gov.
mPEG-NH2 (amine) can react with activated carboxylic acids, aldehydes, or activated esters.
mPEG-SH (thiol) can react with maleimides or iodoacetamides, often targeting cysteine residues.
mPEG-NHS ester is a pre-activated linker that reacts directly with primary amines.
This compound's carboxylic acid is particularly suited for reaction with amines after activation. This is a common and versatile conjugation handle. While direct comparative studies specifically evaluating this compound against other PEG linkers (e.g., mPEG4-CH2COOH or mPEG8-CH2COOH) in terms of conjugation efficiency or the biological impact of the conjugate were not prominently found in the search results, the number of PEG units (in this case, six) influences the length and hydrophilicity of the linker, which can impact the conjugate's solubility, pharmacokinetics, and interaction with its environment. Studies with other PEG linkers of varying lengths have shown that PEG size can affect properties like kidney clearance and tumor uptake. Therefore, the specific PEG6 length of this compound is chosen to impart desired properties to the final conjugate.
Applications of Mpeg6 Ch2cooh in Biomedical Research and Engineering
Polymeric Conjugates for Enhanced Biomedical Functionality
Covalent conjugation with PEG, a process known as PEGylation, is a widely adopted strategy to improve the therapeutic potential of various molecules. nih.govfrontiersin.orgbiochempeg.com mPEG6-CH2COOH can be utilized as a building block for creating such polymeric conjugates.
Protein and Peptide Modification (PEGylation)
PEGylation of proteins and peptides involves attaching PEG chains to enhance their properties for therapeutic and research applications. nih.govfrontiersin.orgbiochempeg.com mPEG-acetic acid derivatives, which include this compound, have been employed in PEGylation technology. conicet.gov.ar The carboxylic acid group of this compound can be activated to react with available amine groups on proteins and peptides, typically the ε-amino groups of lysine (B10760008) residues or the N-terminal amino group. cd-bioparticles.netfrontiersin.org While conjugation via carboxyl groups on proteins/peptides is also possible, it has been less frequently used for bioconjugation with mPEG derivatives compared to small molecules, partly due to potential cross-linking issues. conicet.gov.ar Short-chain PEGs like this compound are particularly useful as linkers or spacers in peptide conjugations. qyaobio.com
Impact on Stability and Efficacy
PEGylation with compounds like this compound can significantly impact the stability and efficacy of proteins and peptides. The addition of the hydrophilic PEG chain generally improves solubility and increases stability by shielding the biomolecule from aggregation and proteolytic degradation. nih.govfrontiersin.orgbiochempeg.com This can lead to extended retention time in the bloodstream by reducing renal clearance and uptake by the reticuloendothelial system, thereby allowing for less frequent dosing. nih.govfrontiersin.orgbiochempeg.comfrontiersin.org Furthermore, PEGylation can decrease the immunogenicity of therapeutic proteins and peptides. nih.govfrontiersin.orgbiochempeg.comfrontiersin.org However, the impact on biological activity can vary; while PEGylation often maintains or improves efficacy, excessive modification or modification at critical sites can sometimes lead to reduced activity due to steric hindrance or conformational changes. frontiersin.orgcreativepegworks.com The specific effects depend on factors such as the size and structure of the PEG, the number of PEG chains attached, and the sites of attachment on the protein or peptide. nih.govfrontiersin.orgfrontiersin.org
Strategies for Controlled Release
While this compound typically forms stable amide bonds through its carboxylic acid group, which are not inherently cleavable under physiological conditions, the broader field of PEGylation includes strategies for controlled release. Releasable PEG conjugates are designed to slowly liberate the native protein, aiming to mitigate potential loss of efficacy that might occur with stable covalent attachment. nih.gov These strategies usually involve incorporating a cleavable linker between the PEG and the therapeutic molecule, which can be responsive to various stimuli (e.g., pH, reduction, enzymatic activity) present in the biological environment or at the target site. While this compound itself provides a stable linkage point, it can be incorporated into more complex delivery systems or used with specifically designed cleavable linkers to achieve controlled release of a conjugated molecule.
Small Molecule Conjugation
This compound is also applicable in the conjugation of small molecules. Monodisperse PEGs are utilized in the development of effective small molecular drugs. msesupplies.commsesupplies.com The conjugation of carboxylic acid-terminated mPEG derivatives has been particularly relevant for the PEGylation of small drug molecules. conicet.gov.ar By conjugating small molecules to this compound, researchers can leverage the beneficial properties of the PEG chain, such as enhanced aqueous solubility and improved pharmacokinetics, for the small molecule drug. biochempeg.com The reactive carboxylic acid group allows for straightforward coupling to small molecules containing amine, hydroxyl, or other suitable functional groups, enabling the creation of novel small molecule conjugates with modified properties.
Nanoparticle Surface Functionalization and Bio-Interfacial Control
Surface functionalization of nanoparticles with PEG derivatives is a critical strategy to improve their performance in biological systems. PEGylation of nanoparticles enhances their stability, biocompatibility, and circulation time in vivo by reducing non-specific protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system. mdpi.comnih.govacs.orgmdpi.com Carboxylic acid-terminated PEGs, including short-chain variants, can be used for this purpose. cd-bioparticles.netacs.org The density of the PEG layer on the nanoparticle surface plays a significant role in controlling protein adsorption and influencing cellular uptake. mdpi.com Studies have indicated that short-chain PEGs, regardless of their termini (including carboxylated), can lead to increased clearance rates of nanoparticles compared to long-chain PEGs. nih.govacs.org However, carboxylated termini on short-chain PEGs might influence red blood cell counts at high loadings. nih.govacs.org
Ligand Exchange on Nanocrystal Surfaces (e.g., Hafnium Oxide Nanocrystals)
This compound and related short-chain PEG carboxylic acids are employed in the surface functionalization of nanocrystals, including hafnium oxide (HfO2) nanocrystals, often through ligand exchange processes. Ligand exchange is a method used to replace the initial stabilizing ligands on the nanocrystal surface with ligands that impart desired properties, such as solubility and stability in specific media. mdpi.comnih.goviisertirupati.ac.in For instance, a PEGylated bisphosphonic acid containing an mPEG mdpi.com unit (bisPA-mPEG mdpi.com), synthesized starting from a carboxylic acid, has been successfully used for ligand exchange on HfO2 nanocrystals. rsc.org This modification resulted in excellent colloidal stability of the HfO2 nanocrystals in epoxy resin, which is relevant for applications like contrast-enhanced imaging of composite materials. rsc.org Similarly, a shorter PEG acid, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA, a PEG3 acid), has been used to stabilize HfO2 nanocrystals in organic solvents like toluene, facilitating their purification and transfer to aqueous environments. mdpi.comresearchgate.net Carboxylic acid ligands on the surface of hafnia nanoparticles can also undergo exchange with other ligands, such as catechol ligands. d-nb.info These examples highlight the utility of this compound and similar short-chain PEG carboxylic acids in tailoring the surface chemistry of nanocrystals for improved dispersion and stability in various environments relevant to biomedical and materials science applications.
Fabrication of PEGylated Nanocarriers for Targeted Delivery
PEGylation, the process of conjugating PEG chains to nanoparticles, is a common strategy to improve the pharmacokinetic profile and targeting capabilities of nanocarriers for drug delivery. nih.govresearchgate.netmdpi.com The attachment of PEG chains to the surface of nanoparticles creates a hydrophilic layer that can reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. nih.govresearchgate.netmdpi.comdovepress.com this compound can be used in the fabrication of PEGylated nanocarriers by conjugating its carboxylic acid group to reactive sites on the nanoparticle surface or to molecules incorporated into the nanoparticle structure.
The terminal carboxylic acid group of this compound allows for its covalent attachment to amine-functionalized nanoparticles or to targeting ligands. This enables the creation of "stealth" nanoparticles with reduced non-specific interactions and provides a functional handle for attaching targeting moieties, such as antibodies or peptides, to achieve active targeting to specific cells or tissues. nih.govmdpi.comdovepress.com While general PEGylation is a broad field, the use of a monodispersed, short PEG like this compound offers the advantage of a well-defined structure and molecular weight, which can lead to more reproducible and controllable nanoparticle properties.
Modulation of Nanoparticle Interaction with Biological Systems
The interaction of nanoparticles with biological systems is significantly influenced by their surface properties, including the presence of a protein corona that forms upon contact with biological fluids. researchgate.netfrontiersin.orgnih.govnih.gov PEGylation, particularly with hydrophilic polymers like PEG, is a primary method to modulate these interactions. researchgate.netmdpi.comhydromer.com By creating a steric barrier and increasing the hydrophilicity of the nanoparticle surface, PEG chains can reduce the adsorption of plasma proteins, thereby minimizing the formation of a protein corona. mdpi.comnih.gov This reduced protein adsorption can lead to decreased non-specific cellular uptake and a lower immune response. researchgate.netnih.gov
This compound, with its short PEG chain, contributes to the hydrophilic nature of the nanoparticle surface when conjugated. While longer PEG chains are often associated with more pronounced "stealth" effects, shorter PEGs can still influence protein adsorption and cellular interactions. The carboxylic acid group also contributes to the surface charge, which is another factor influencing protein corona composition and cellular uptake. nih.gov By incorporating this compound, researchers can tune the surface properties of nanoparticles to manipulate their interactions with biological components, potentially leading to improved biodistribution and reduced off-target effects.
Hydrogel and Polymer Network Synthesis
Hydrogels, three-dimensional crosslinked polymer networks capable of absorbing large amounts of water, are widely explored in biomedical applications, including drug delivery, tissue engineering, and cell culture. sigmaaldrich.cnumd.eduresearchgate.netsigmaaldrich.com The synthesis of hydrogels often involves the crosslinking of hydrophilic polymers. PEG is a common polymer used in hydrogel synthesis due to its biocompatibility and tunable properties. sigmaaldrich.cnutwente.nl
This compound can be incorporated into hydrogel and polymer networks as a building block or a modifier. Its carboxylic acid group can participate in crosslinking reactions, either directly with other reactive groups or indirectly after further functionalization. This allows for the creation of PEG-based hydrogels with specific properties.
Incorporation into Crosslinked Poly(ethylene glycol) Networks
This compound can be incorporated into crosslinked poly(ethylene glycol) networks through various chemical strategies. The terminal carboxylic acid can be activated to react with amine or hydroxyl groups on other PEG molecules or crosslinking agents, forming ester or amide linkages. This allows for the creation of PEG networks with controlled architecture and properties.
The incorporation of this compound can influence the crosslink density and swelling behavior of the resulting hydrogel. By controlling the concentration of this compound and the crosslinking conditions, researchers can tune the mechanical properties and mesh size of the PEG network, which are critical factors for applications such as drug release and cell encapsulation. hydrogeldesign.org Studies on PEG hydrogels highlight the importance of crosslink density and polymer network structure in determining properties like modulus, strength, and swelling ratio. hydrogeldesign.orgepfl.chnih.gov
Development of Injectable Hydrogels
Injectable hydrogels are a class of hydrogels that can be delivered in liquid form and subsequently gel in situ within the body. sigmaaldrich.comutoronto.carsc.orgstanford.educampoly.com This minimally invasive delivery method is highly desirable for various biomedical applications. The formation of injectable hydrogels often relies on rapid crosslinking reactions that occur under physiological conditions.
This compound can contribute to the development of injectable hydrogels. Its carboxylic acid group can be utilized in rapid, biocompatible crosslinking chemistries, such as Michael addition reactions or click chemistry, when paired with appropriate functionalized polymers or crosslinkers. researchgate.net The relatively low molecular weight of this compound can also influence the viscosity of the pre-gel solution, facilitating injectability. By designing systems where this compound participates in the in situ gelation process, researchers can create injectable PEG hydrogels with tailored properties for applications like localized drug delivery or tissue regeneration. sigmaaldrich.comrsc.org
Advanced Biomedical Coatings
Surface modification of biomedical devices and materials with polymers like PEG is a widely used strategy to improve their performance and biocompatibility. hydromer.comgoogle.comtesisenred.net PEG coatings can reduce protein adsorption, cell adhesion, and immune responses, thereby minimizing issues such as biofouling and thrombosis. hydromer.comnih.gov
This compound can be employed in the development of advanced biomedical coatings. The carboxylic acid group provides a reactive handle for covalently attaching the PEG molecule to various surfaces, including metals, polymers, and ceramics. This covalent attachment ensures the stability and longevity of the coating.
Surface Modification for Reduced Biofouling and Improved Biocompatibility
Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on the surface of biomedical implants and devices, can lead to device failure, infection, and immune rejection. hydromer.comnih.gov PEG coatings are highly effective in reducing biofouling due to the hydrophilic and non-fouling nature of PEG chains. hydromer.com The hydration layer formed by the interaction of PEG with water molecules creates a barrier that resists protein adsorption and cell adhesion. hydromer.com
This compound can be used to create anti-biofouling coatings by covalently grafting it onto material surfaces. The terminal carboxylic acid can react with surface functional groups (e.g., amine or hydroxyl groups) to form a stable PEG layer. This short PEG chain, while not providing the same level of steric repulsion as longer chains, can still contribute to reduced protein adsorption and improved biocompatibility, particularly when a dense brush-like layer is formed. nih.gov The ability to covalently attach this compound ensures the durability of the anti-fouling properties in biological environments. google.com
Engineering Functionalized Surfaces for Biosensors and Medical Devices
The chemical compound this compound is a functionalized polyethylene (B3416737) glycol (PEG) derivative featuring a methoxy (B1213986) group at one terminus of a short PEG chain (approximately 6 ethylene (B1197577) glycol units) and a carboxylic acid group (-COOH) at the other, linked via a methylene (B1212753) (-CH2-) group. This bifunctional structure makes it a valuable tool in surface engineering, particularly for applications in biosensors and medical devices. The utility of this compound in this context stems from the distinct properties conferred by its two functional ends and the flexible, hydrophilic PEG chain.
The terminal carboxylic acid group provides a reactive handle for covalent immobilization onto surfaces. This group readily forms stable amide bonds with primary amine groups present on many material surfaces or on pre-applied surface coatings biochempeg.comnanocs.netponsure.com. It can also react with hydroxyl groups to form ester bonds, although these are generally less stable nanocs.netponsure.com. This reactivity allows this compound to be chemically grafted onto a variety of substrates commonly used in biosensor and medical device fabrication, such as modified metals, polymers, or glass ethz.chbg.ac.rsgoogle.comopenaccessjournals.com.
The mPEG chain serves multiple critical functions once immobilized on a surface. Polyethylene glycol is well-known for its excellent hydrophilicity and biocompatibility msesupplies.com. Grafting PEG chains onto a surface increases its hydrophilicity and, crucially, creates a steric barrier that effectively resists the non-specific adsorption of proteins, cells, and other biomolecules nanocs.netponsure.comopenaccessjournals.combiochempeg.com. This property, known as biofouling resistance, is paramount for the performance and longevity of biosensors and medical devices. In biosensors, reduced non-specific binding leads to lower background signals and improved specificity and sensitivity for the target analyte laysanbio.commdpi.com. For medical devices, PEGylation of surfaces can reduce adverse biological responses such as blood clotting, immune reactions, and bacterial adhesion openaccessjournals.com.
Furthermore, the terminal carboxylic acid group, after immobilization of the this compound molecule onto a surface via its methylene linker, can serve as an anchoring point for the subsequent immobilization of biomolecules, such as antibodies, enzymes, or DNA probes, which are essential biorecognition elements in many biosensor designs mdpi.comnih.govfrontiersin.orgnih.govnih.gov. The PEG spacer chain helps to orient the immobilized biomolecule away from the surface, preserving its activity and accessibility to the target analyte researchgate.net.
While general applications of mPEG-COOH in medical device modification and surface functionalization for biosensors are widely recognized biochempeg.comnanocs.netponsure.comlaysanbio.com, specific detailed research findings or comprehensive data tables focusing exclusively on the use of this compound for surface functionalization in these applications were not extensively detailed within the scope of the provided search results. However, based on the known properties and behavior of short-chain mPEG-acid derivatives, its application in creating biocompatible, non-fouling surfaces with reactive sites for further biomolecule immobilization is consistent with the broader use of such compounds in the field biochempeg.comnanocs.netponsure.combiochempeg.commdpi.comnih.gov.
| Measurement Technique | Property Assessed | Expected Outcome after mPEG-CH2COOH Functionalization |
| Contact Angle Measurement | Surface Wettability (Hydrophilicity/Hydrophobicity) | Decrease (Increased Hydrophilicity) |
| Quartz Crystal Microbalance (QCM) | Mass Adsorption (e.g., protein adsorption) | Decrease (Reduced Non-Specific Binding) |
| Surface Plasmon Resonance (SPR) | Real-time binding events (e.g., protein adsorption) | Reduced signal from non-specific binding |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Chemical Composition | Presence of characteristic PEG and carboxylic acid peaks |
| Atomic Force Microscopy (AFM) | Surface Roughness and Morphology | Changes in surface texture depending on grafting density |
| Electrochemical Impedance Spectroscopy (EIS) | Surface properties and charge transfer resistance in biosensors | Changes indicating successful functionalization and reduced fouling |
These techniques provide quantitative data demonstrating the successful grafting of the molecule and the resulting changes in surface properties, which are critical for optimizing the performance of biosensors and medical devices.
Applications of Mpeg6 Ch2cooh in Advanced Materials Science
Design and Synthesis of Functional Polymeric Materials
The structure of mPEG6-CH2COOH is ideally suited for the synthesis of complex polymeric architectures. The terminal carboxylic acid provides a reactive handle for covalent attachment to other polymer backbones or surfaces, while the PEG chain imparts specific physical and chemical properties to the final material.
Graft Polymer Compounds
Graft copolymers are complex macromolecules consisting of a primary backbone chain with one or more side chains (grafts) attached. The synthesis of such materials using this compound involves the reaction of its terminal carboxyl group with functional sites on a pre-existing polymer backbone. For instance, amphiphilic graft copolymers can be synthesized by grafting hydrophilic mPEG chains onto a hydrophobic backbone, such as poly(styrene-co-maleic anhydride) (SMA). bohrium.com In this process, the carboxylic acid of this compound would react with the anhydride (B1165640) units of the SMA backbone, creating a polymer with distinct hydrophobic and hydrophilic domains.
These materials have unique physicochemical properties and find applications in various fields. bohrium.com The synthesis strategy must be carefully controlled to prevent side reactions like crosslinking, particularly when commercial MPEGs might contain di-functional impurities. bohrium.com The resulting graft copolymers often exhibit unique behaviors in analyses like gel permeation chromatography (GPC), where their hydrodynamic volume is influenced by the length of both the backbone and the grafted chains. bohrium.com Other advanced methods, such as "click" chemistry, can also be employed to graft PEG derivatives onto polymer backbones with high efficiency. researchgate.net
Covalently Attached Liquid-Like Surfaces
A significant application of mPEG derivatives is in the creation of slippery, covalently attached liquid-like surfaces (SCALS). researchgate.net These surfaces are composed of nano-thin layers of liquid polymers chemically bonded to a solid substrate, exhibiting extremely low friction for liquid droplets. researchgate.net
In a typical synthesis, the carboxylic acid group of this compound would be chemically modified to an anchor group (e.g., a silane) that can form a covalent bond with a substrate like silica. The attached, flexible mPEG chains then form a liquid-like layer at room temperature. nih.gov Research on mixed layers of hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) and hydrophobic polydimethylsiloxane (PDMS) has demonstrated the ability to finely tune surface wettability. nih.gov Surfaces made from pure mPEG layers have shown exceptionally low friction, achieving a contact angle hysteresis of just 0.9 ± 0.3°, which is the lowest ever recorded for a hydrophilic, covalently attached liquid surface on a planar substrate. nih.gov This demonstrates the potential for creating highly slippery, anti-adhesive surfaces for applications ranging from anti-fouling coatings to efficient water capture systems. digitellinc.com
| PDMS Fraction in Layer | Contact Angle Hysteresis (°) |
|---|---|
| 0% (Pure mPEG) | 0.9 ± 0.3 |
| 70% | 9.0 |
| 100% (Pure PDMS) | 2.0 |
Role in Modifying Material Properties for Specific Research Demands
The incorporation of this compound into bulk materials can systematically alter their physical and mechanical properties to meet the demands of specific research or industrial applications.
Influence on Anti-Swelling Efficiency in Wood Modification
Wood is a hygroscopic material that swells and shrinks with changes in humidity, leading to dimensional instability. Chemical modification aims to reduce this tendency by altering the wood's chemical structure. The Anti-Swelling Efficiency (ASE) is a key metric used to quantify the degree of dimensional stability conferred by a treatment. woodj.org
| Modification Method | Reported ASE Range (%) |
|---|---|
| Heat Treatment (Thermowood) | 50 - 90 |
| Heat Treatment (Retification) | 15 - 40 |
| Furfurylation | 30 - 80 |
Impact on Mechanical Properties of Composites
In polymer composites, PEG derivatives are often incorporated to modify mechanical properties, typically acting as a flexibilizer. The introduction of flexible PEG chains into a rigid polymer matrix can increase elasticity and impact resistance, though often at the expense of stiffness and tensile strength.
| Polymer System | Additive | Change in Tensile Strength | Change in Elongation | Source |
|---|---|---|---|---|
| Polyamide 66/Glass Fiber (PA66/GF) | Monoethylene Glycol (MEG) | -42% to -45% | +23% to +63% | nih.gov |
| Unsaturated Polyester (UPE) | 10 wt% PEG / 0.5 wt% TiO2 | +56% (from 17.12 to 26.74 MPa) | - | |
| Polysulfone (PSf) | Polyethylene Glycol (PEG) | Decrease | Increase (at 9% PEG) | researchgate.net |
Stabilization of Nanocrystalline Materials (e.g., Nickel Ferrites)
Nanoparticles, due to their high surface-to-volume ratio, have a strong tendency to agglomerate to reduce their surface energy, which can diminish their unique nanoscale properties. nih.gov Surface modification with stabilizing agents is crucial to prevent this. This compound is an effective stabilizing agent for nanocrystalline materials like nickel ferrites (NiFe2O4).
The stabilization mechanism involves the anchoring of the carboxyl group of this compound onto the surface of the nickel ferrite nanoparticle. The attached hydrophilic PEG chains then extend into the surrounding solvent, forming a protective layer. This layer provides steric hindrance, physically preventing the nanoparticles from coming into close contact and aggregating. nih.gov This process enhances the colloidal stability of the nanoparticle dispersion. Coating ferrite nanoparticles with PEG has been shown to improve their stability in aqueous solutions, which is critical for biomedical applications like magnetic resonance imaging (MRI) contrast agents or hyperthermia cancer therapy. nih.govresearchgate.net For instance, PEG-coating on zinc ferrite nanoparticles led to a more stable zeta potential (−34.6 mV) compared to uncoated particles (−24.5 mV), indicating a lower tendency to aggregate. nih.gov
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
|---|---|---|
| Uncoated Zn Ferrite | 143.72 | -24.5 |
| PEG-Coated Zn Ferrite | 103.78 | -34.6 |
Emerging Research Directions and Future Perspectives
Development of Multifunctional mPEG6-CH2COOH Conjugates
The carboxylic acid functional group of this compound serves as a versatile handle for conjugation to a wide range of molecules, including biomolecules, nanoparticles, and synthetic polymers. This capability is central to developing multifunctional conjugates with tailored properties for diverse applications. The hydrophilic nature of the mPEG6 chain can enhance the solubility and reduce the immunogenicity of conjugated molecules, a principle widely applied in PEGylation mdpi.comdovepress.com.
Research in this area is focused on creating conjugates that combine multiple functionalities within a single construct. For instance, this compound can be conjugated to targeting ligands (such as peptides or antibodies) to direct the conjugate to specific cells or tissues dovepress.comresearchgate.netresearchgate.net. Simultaneously, it can be linked to therapeutic agents (like small molecule drugs or nucleic acids) dovepress.comresearchgate.net or imaging probes. This allows for the development of sophisticated systems capable of targeted delivery, controlled release, and simultaneous diagnosis and therapy (theranostics). The precise control over the PEG chain length in this compound is crucial as it can influence the conjugate's pharmacokinetic profile, biodistribution, and interaction with biological systems mdpi.comescholarship.org. Future directions involve exploring novel conjugation chemistries to create more stable and efficient linkages and designing conjugates with cleavable linkers that respond to specific biological cues, enabling triggered release of the active component researchgate.net.
Integration of this compound in Stimuli-Responsive Materials
Stimuli-responsive materials are designed to undergo significant changes in their properties (e.g., shape, size, solubility, or chemical activity) in response to external stimuli such as temperature, pH, light, or redox potential anton-paar.comrsc.orgadvancedsciencenews.comnih.govresearchgate.net. Integrating this compound into these materials can impart desirable characteristics, particularly enhanced biocompatibility and the ability to tune their response.
Computational Modeling and Simulation of this compound Interactions
Computational modeling and simulation play an increasingly important role in understanding the behavior of molecules and materials at various scales nimml.orgeinsteinmed.edumdpi.complos.orgnih.gov. For this compound, computational approaches can provide valuable insights into its conformational dynamics, interactions with solvents and other molecules, and its behavior when integrated into larger structures or materials.
Molecular dynamics simulations can be used to study the flexibility of the mPEG6 chain and how it is affected by the surrounding environment. This is particularly relevant for understanding how PEGylation influences the conformation and activity of conjugated proteins escholarship.org. Furthermore, computational methods can help predict the self-assembly behavior of this compound-containing block copolymers and the stability and drug release profiles of resulting nanoparticles researchgate.net. Density Functional Theory (DFT) calculations can provide details about the electronic structure and reactivity of the carboxylic acid group, aiding in the design of conjugation strategies. mdpi.com Future perspectives include using advanced simulation techniques to model the interactions of this compound conjugates with biological membranes and cellular components, as well as to predict the long-term stability and degradation of materials incorporating this compound. nih.gov
Standardization and Regulatory Considerations in Academic Research
While mPEGylated compounds have seen clinical success dovepress.com, the widespread and consistent use of specific PEG derivatives like this compound in academic research necessitates attention to standardization and regulatory considerations, even outside of direct clinical applications. Standardization of the molecular weight and purity of this compound is crucial for ensuring the reproducibility of research findings across different laboratories. Variations in polydispersity (the range of PEG chain lengths) and the presence of impurities can significantly impact the properties of conjugates and materials.
Regulatory considerations in academic research often relate to the responsible conduct of research, including proper chemical handling, waste disposal, and ethical considerations when working with biological systems. Although this compound itself may have a favorable safety profile compared to some other compounds, its use in novel conjugates or materials intended for biological applications requires careful consideration of potential toxicity or immunogenicity of the final construct. mdpi.com Future efforts may involve developing standardized protocols for the synthesis, characterization, and application of this compound in academic settings to facilitate comparison of results and accelerate translation of promising findings. orrick.comcongress.gov
Unexplored Biological and Material Science Applications of this compound
Beyond the established uses of PEG in drug delivery and surface modification, this compound holds potential in numerous unexplored biological and material science applications. In biology, the ability to conjugate to biomolecules could be leveraged for developing novel probes for studying cellular processes, creating targeted delivery systems for gene editing components, or engineering biocompatible scaffolds for tissue engineering with enhanced cell interactions. nih.govuc3m.es
In material science, the carboxylic acid group allows for the incorporation of this compound into various polymer architectures beyond simple linear conjugates. This could include branched or star polymers, dendrimers, or polymer brushes, leading to materials with unique rheological, surface, and encapsulation properties. These materials could find applications in areas such as advanced coatings, adhesives, lubricants, or as components in microfluidic devices. The relatively short PEG6 chain length, compared to longer PEG chains, might offer distinct advantages in certain applications where excessive hydration or steric hindrance is undesirable. Exploring the behavior of this compound at interfaces, its interactions with different types of surfaces, and its potential in creating responsive or self-healing materials represents exciting future research avenues. advancedsciencenews.comresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of mPEG6-CH2COOH to ensure reproducibility and high purity?
Methodological Answer: To optimize synthesis, employ factorial experimental design to systematically test variables (e.g., reaction temperature, molar ratios, catalyst type). Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor reaction progress and purity. For reproducibility, document all parameters (e.g., solvent choice, reaction time) and validate results through triplicate trials. Pre-purification steps, such as column chromatography, should be standardized to minimize batch-to-batch variability .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and functional groups?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H and ¹³C) to confirm the PEG chain length and carboxylic acid group presence.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ether linkages, carboxylate vibrations).
- Mass spectrometry (MS) for molecular weight validation.
- Gel permeation chromatography (GPC) to assess polydispersity. Cross-validate results with synthetic intermediates to isolate potential degradation products .
Q. What are the standard protocols for evaluating this compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC and track changes in hydrodynamic radius using dynamic light scattering (DLS). Compare stability under inert (e.g., nitrogen atmosphere) vs. oxidative conditions. Use Arrhenius modeling to extrapolate shelf-life predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s solubility and aggregation behavior?
Methodological Answer: Apply contradiction analysis frameworks (e.g., TRIZ) to identify conflicting variables (e.g., solvent polarity, temperature). Design experiments isolating these factors:
- Use isothermal titration calorimetry (ITC) to quantify solvation thermodynamics.
- Compare dynamic vs. static light scattering to differentiate between transient aggregates and permanent precipitates.
- Validate findings against literature using meta-analysis, highlighting methodological discrepancies (e.g., buffer composition, purity thresholds) .
Q. What experimental designs are suitable for studying this compound’s interactions with biomolecules (e.g., proteins, lipid bilayers)?
Methodological Answer: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities. For lipid interactions, use Langmuir-Blodgett troughs to measure monolayer penetration kinetics. Incorporate negative controls (e.g., non-functionalized PEG analogs) and statistical models (e.g., ANOVA) to account for non-specific binding. Collaborate with computational chemists to simulate molecular dynamics .
Q. How can researchers design a robust protocol to assess this compound’s biocompatibility in vitro and in vivo?
Methodological Answer: Adopt a tiered approach:
- In vitro: Use cell viability assays (e.g., MTT, Live/Dead staining) across multiple cell lines (e.g., HEK293, macrophages). Test for hemolysis via erythrocyte lysis assays.
- In vivo: Follow OECD guidelines for acute toxicity studies in rodent models. Monitor inflammatory markers (e.g., IL-6, TNF-α) and histopathological changes. Include dose-ranging studies and positive/negative controls to validate assay sensitivity .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?
Methodological Answer: Perform a systematic review to identify confounding variables (e.g., administration route, animal strain). Use meta-regression to adjust for covariates. Apply Bayesian hierarchical models to account for inter-study heterogeneity. Validate findings with independent pharmacokinetic studies using standardized protocols (e.g., IV bolus vs. sustained release) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound-based drug delivery systems?
Methodological Answer: Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. Use ANCOVA to compare efficacy across formulations. For censored data (e.g., toxicity thresholds), employ Kaplan-Meier survival analysis .
Literature and Ethical Considerations
Q. How can researchers ensure comprehensive literature reviews while avoiding biases from unreliable sources?
Methodological Answer: Use databases like PubMed, SciFinder, and Web of Science with filters for peer-reviewed journals. Exclude non-indexed sources (e.g., ). Apply PRISMA guidelines for systematic reviews. Cross-check data against primary literature and preprints from arXiv or bioRxiv. Use citation management tools (e.g., Zotero) to track sources and avoid plagiarism .
Q. What ethical frameworks guide the use of this compound in human-derived cell lines or clinical samples?
Methodological Answer: Adhere to Declaration of Helsinki principles for human-derived materials. Obtain ethics committee approval for clinical sample use. Document informed consent procedures and anonymize data. For animal studies, follow ARRIVE guidelines to ensure reproducibility and humane endpoints. Disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
